Dipotassium (R*,S*)-tartrate

Description

Contextualization within Tartaric Acid Chemistry

Tartaric acid (C₄H₆O₆) is a dicarboxylic acid that is naturally present in many fruits, most notably grapes. wikipedia.org Its molecular structure features two chiral centers, giving rise to several stereoisomers. These isomers include the naturally occurring L-(+)-tartaric acid and its enantiomer, D-(-)-tartaric acid. researchgate.netbritannica.com A third stereoisomer is the meso form, which is achiral due to an internal plane of symmetry. britannica.comtartaric-substances.eu

Dipotassium (B57713) tartrate (K₂C₄H₄O₆) is the potassium salt of tartaric acid. ontosight.ai The specific compound, dipotassium (R,S)-tartrate, refers to the dipotassium salt of meso-tartaric acid. tartaric-substances.eu The (R,S) designation indicates a racemic mixture at the two stereocenters, which in the case of tartaric acid, results in the achiral meso compound. This is distinct from the chiral L-(+)- and D-(-)- forms. While salts derived from the L-(+) form are most common, the synthetic availability of all forms allows for a broader range of research applications. tartaric-substances.eu

The various stereoisomers of tartaric acid and their salts exhibit different physicochemical properties. tartaric-substances.eu For instance, the solubility and crystallographic characteristics can vary significantly between the L-(+), D-(-), and meso forms. wikipedia.orgtartaric-substances.eu These differences are fundamental to their distinct roles in chemical synthesis and analysis.

Significance of the Racemic (R,S)-Stereoisomer in Academic Study**

The (R,S) or meso form of dipotassium tartrate is of particular interest in academic research due to its unique structural properties. Unlike its chiral counterparts, meso-tartaric acid and its salts are optically inactive. This lack of optical activity, arising from its internal symmetry, makes it a useful reference compound in studies involving chiroptical properties.

In the field of crystallography, the crystal structure of dipotassium (R,S)-tartrate provides a valuable case study for understanding the impact of stereochemistry on crystal packing. Research into the crystallization of tartrate salts, including the meso form, offers insights into controlling crystal morphology, which is crucial in materials science.

Furthermore, the synthesis of meso-tartaric acid and its salts is a topic of academic exploration. Processes have been developed to convert the more common L-(+)-tartaric acid into the meso form, often through heating with an alkali metal hydroxide (B78521). orgsyn.orggoogle.comgoogle.com These studies contribute to a deeper understanding of reaction mechanisms and stereochemical transformations.

The compound also serves as a starting material or a key intermediate in the synthesis of other chemical entities. Its specific stereochemistry can direct the formation of desired products in complex organic reactions.

Data on Dipotassium Tartrate and Related Compounds

The following tables provide key data points for dipotassium tartrate and its related chemical entities.

Table 1: Physicochemical Properties of Dipotassium Tartrate

| Property | Value |

| Molecular Formula | C₄H₄K₂O₆ |

| Molecular Weight | 226.27 g/mol |

| Appearance | White, crystalline powder ontosight.ai |

| Solubility in Water | Highly soluble ontosight.ai |

| Density | 1.954 g/mL at 25 °C chemicalbook.com |

Table 2: Research Applications of Tartrate Compounds

| Application Area | Research Focus |

| Food Science | Used as a food additive (E336) to regulate acidity and as a stabilizer. ontosight.ai |

| Material Science | Studied for its crystallization properties and potential in optical materials. |

| Environmental Science | Investigated as a chelating agent for heavy metals. |

| Chemical Synthesis | Employed as a raw material for various tartrate derivatives and in asymmetric synthesis. chemicalbook.com |

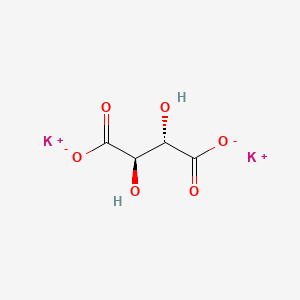

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4504-81-8 |

|---|---|

Molecular Formula |

C4H4K2O6 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

dipotassium;(2R,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2+;; |

InChI Key |

AVTYONGGKAJVTE-BZMHZNRSSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Other CAS No. |

4504-81-8 |

Origin of Product |

United States |

Synthesis Methodologies and Preparation Pathways for Dipotassium R*,s* Tartrate

Industrial and Laboratory Scale Preparation Routes

The synthesis of dipotassium (B57713) (R,S)-tartrate, or more broadly, dipotassium tartrate, can be achieved through several chemical pathways. These methods often begin with naturally occurring tartaric acid isomers or their salts.

Conversion from Potassium Hydrogen Tartrate

A primary industrial route to dipotassium tartrate involves the conversion of potassium hydrogen tartrate (cream of tartar), a byproduct of the wine industry. wikipedia.orgbritannica.com This process typically involves the neutralization of potassium hydrogen tartrate with a potassium base, such as potassium hydroxide (B78521).

A patented process describes the treatment of a raw material containing potassium hydrogen tartrate (KHT) with an aqueous potassium hydroxide solution. google.comgoogle.com This reaction converts the sparingly soluble KHT into the much more water-soluble dipotassium tartrate (DKT). google.com The resulting DKT solution can then be purified and the dipotassium tartrate isolated. The fundamental reaction is a straightforward acid-base neutralization, as illustrated in the table below.

| Reactant | Reagent | Product |

| Potassium Hydrogen Tartrate (KHC₄H₄O₆) | Potassium Hydroxide (KOH) | Dipotassium Tartrate (K₂C₄H₄O₆) + Water (H₂O) |

This table illustrates the basic chemical transformation in the conversion of potassium hydrogen tartrate to dipotassium tartrate.

Another method involves the reaction of tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate. atamanchemicals.com This process relies on the displacement of sodium ions to yield dipotassium tartrate. The subsequent steps include filtration, purification with activated carbon, and crystallization to obtain the final product.

Reactions Involving Tartaric Acid and Related Tartrates

The direct neutralization of tartaric acid with a stoichiometric amount of potassium hydroxide is a common method for preparing dipotassium tartrate. Specifically for the meso-form, meso-tartaric acid is reacted with potassium hydroxide. The synthesis typically involves neutralizing (R,S)-tartaric acid with potassium hydroxide in a 2:1 molar ratio under controlled pH conditions (5.0–6.0). Crystallization from an aqueous solution at 25°C yields the hemihydrate form.

Meso-tartaric acid itself can be synthesized from its stereoisomers. For instance, heating dextro-tartaric acid in water at 165°C for about two days results in a mixture of racemic acid and meso-tartaric acid. wikipedia.org Meso-tartaric acid can also be prepared from dibromosuccinic acid by reacting it with silver hydroxide. wikipedia.org Furthermore, the oxidation of maleic acid or its anhydride (B1165640) can yield meso-tartaric acid. pw.edu.plsciencemadness.org For example, oxidation of maleic acid with hydrogen peroxide and a tungstate (B81510) catalyst can produce racemic tartaric acid, which contains the meso form. britannica.comresearchgate.net A process for preparing a composition rich in meso-tartaric acid involves heating an aqueous mixture of a di-alkali metal salt of L-tartaric acid or D-tartaric acid with an alkali metal hydroxide. google.com

A specific preparation of meso-tartaric acid involves the oxidation of sodium fumarate (B1241708) with hydrogen peroxide to get racemic (2,3)-sodium epoxysuccinate, which is then heated with sodium hydroxide solution to produce meso-sodium tartrate. google.com This is then acidified with concentrated sulfuric acid to yield meso-tartaric acid. google.com

Investigations into Stereoselective Synthesis Relevant to Tartrate Derivatives

The synthesis of specific stereoisomers of tartaric acid and its derivatives is a critical area of research, driven by the demand for enantiomerically pure compounds in various applications, including asymmetric synthesis.

Exploration of Chiral Precursors in Tartrate Synthesis

Tartaric acid itself is a valuable chiral precursor for the synthesis of other complex, bioactive molecules. nih.gov Both enantiomers of tartaric acid are readily available and are used to create other chiral building blocks. rsc.org For example, diethyl tartrate, a derivative of tartaric acid, has been used as a starting material for the synthesis of natural products like nectrisine. nih.gov Similarly, diisopropyl-D-tartrate has been employed in the synthesis of (+)-bengamide E. nih.gov

The synthesis of meso-tartaric acid can be achieved through the racemization of optically active tartaric acid. ontosight.ai This highlights the interconversion possibilities between the different stereoisomers of tartaric acid, which is a key consideration in stereoselective synthesis. Chiral periodic mesoporous organosilicas have been synthesized using tartrate derivatives, demonstrating the use of tartrates as chiral building blocks in materials science. researchgate.netacs.org

Application of Asymmetric Synthesis Catalysis in Related Systems

Tartaric acid and its derivatives are widely utilized in asymmetric catalysis. sioc-journal.cn They can act as chiral ligands or catalysts to control the stereochemical outcome of a reaction. For instance, tartaric acid has been used as an asymmetric catalyst in enantioselective [4+2] cycloaddition reactions. nih.gov

Derivatives of tartaric acid, such as TADDOLs (α,α,α',α'-tetraphenyl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol), have been extensively studied as catalysts in asymmetric synthesis. sioc-journal.cnresearchgate.netnih.gov These catalysts have been applied to reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes. sioc-journal.cn Novel N-spiro quaternary ammonium (B1175870) salts derived from tartaric acid have also been synthesized and used as chiral phase-transfer catalysts for the asymmetric α-alkylation of glycine (B1666218) Schiff bases. rsc.org

The research in this area aims to develop new and efficient organocatalysts derived from the readily available chiral pool of tartaric acid. researchgate.netnih.gov These catalysts are crucial for producing enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.

Structural Characterization and Crystallographic Investigations of Dipotassium R*,s* Tartrate

Single Crystal X-ray Diffraction Studiesiucr.org

Single-crystal X-ray diffraction (SCXRD) stands as the quintessential technique for the unambiguous determination of a crystalline material's structure, providing precise data on unit cell dimensions, bond lengths, and bond angles. researchgate.net

A seminal study on potassium meso-tartrate (B1217512) dihydrate established its crystallographic parameters. iucr.org The compound crystallizes in the triclinic system, which is characterized by the lowest symmetry. The determined space group is Pī, indicating a centrosymmetric structure. iucr.orgrsc.org This is consistent with the meso form of the tartrate ion, which contains an internal plane of symmetry. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were meticulously measured. iucr.org

Table 1: Unit Cell Parameters for Dipotassium (B57713) (R,S)-Tartrate Dihydrate**

| Parameter | Value |

|---|---|

| a | 7.05 Å |

| b | 6.87 Å |

| c | 11.16 Å |

| α | 95.87° |

| β | 103.27° |

| γ | 62.22° |

| Space Group | Pī |

Source: Kroon, Peerdeman, and Bijvoet (1965) iucr.org

The detailed structural analysis derived from single-crystal X-ray diffraction data allows for the precise calculation of all bond lengths, the angles between those bonds, and the torsion angles that define the conformation of the meso-tartrate ion. researchgate.net In the crystal structure of potassium meso-tartrate dihydrate, the tartrate ion is found in an asymmetric conformation. iucr.org The carbon backbone adopts a staggered or ethane-like conformation, which is a common feature observed in tartaric acid and its salts. iucr.org

The analysis confirms the expected geometry for the carboxylate and hydroxyl functional groups. The carbon-oxygen bond lengths within the carboxylate groups are intermediate between single and double bonds, indicating delocalization of the negative charge. The potassium ions are coordinated by oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate anions, as well as from the water molecules of hydration.

Table 2: Representative Intramolecular Geometric Parameters (Conceptual)

| Measurement | Description |

|---|---|

| C-C Bond Lengths | Defines the carbon skeleton of the tartrate anion. |

| C-O Bond Lengths | Distances within the carboxylate and hydroxyl groups. |

| O-C-O Bond Angles | Defines the geometry of the carboxylate groups. |

| C-C-C-C Torsion Angle | Describes the conformation of the central carbon chain. |

Note: The precise values for these parameters are determined through the refinement of the crystal structure and are available in detailed crystallographic reports such as that by Kroon et al. (1965). iucr.org

The crystal packing of dipotassium (R,S)-tartrate dihydrate is heavily influenced by an extensive network of hydrogen bonds. iucr.org These interactions are crucial for the stability of the crystal lattice. The water molecules of hydration play a pivotal role in this network. iucr.org

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a versatile and rapid analytical technique used to obtain structural information from polycrystalline or powdered solid samples. researchgate.netgoogle.com

PXRD is a fundamental tool for confirming the identity of a crystalline solid and assessing its phase purity. Every crystalline material produces a unique diffraction pattern, characterized by a specific series of peaks at distinct angles (2θ). google.com This pattern serves as a "fingerprint" for that particular crystalline phase.

For Dipotassium (R,S)-tartrate, a PXRD analysis is used to validate the crystalline structure and ensure the absence of polymorphic impurities or unreacted starting materials. The experimental diffraction pattern obtained from a synthesized sample can be compared against a reference pattern. This reference can be derived from a standard sample or calculated from the single-crystal X-ray diffraction data, such as that determined by Kroon, Peerdeman, and Bijvoet. iucr.org The presence of sharp, well-defined peaks in the PXRD pattern is indicative of a highly crystalline material, while the absence of unexpected peaks suggests high phase purity. researchgate.net

Beyond phase identification, PXRD can provide information on the microstructure of the material, specifically the average crystallite size and the presence of lattice strain. rigaku.com When crystallites are smaller than approximately 0.1 to 0.2 micrometers, the diffraction peaks become broader. wikipedia.org This phenomenon, known as peak broadening, can be used to estimate the average size of the crystalline domains.

The most common method for this analysis is the Scherrer equation. rigaku.comwikipedia.org

Scherrer Equation: τ = (K * λ) / (β * cos(θ))

Where:

τ is the mean crystallite size.

K is the Scherrer constant, a dimensionless shape factor (typically ~0.9). uc.edu

λ is the wavelength of the X-rays used.

β is the full width at half maximum (FWHM) of the diffraction peak in radians, after correcting for instrumental broadening.

θ is the Bragg angle of the peak. wikipedia.org

To perform this calculation, the width of a diffraction peak from the sample is measured and compared to the width of a peak from a standard material with large, strain-free crystals. rigaku.com This allows for the subtraction of the instrumental contribution to the peak width. In addition to crystallite size, non-uniform strain within the crystal lattice can also contribute to peak broadening. More advanced methods, such as Williamson-Hall analysis, can be employed to separate the effects of size and strain. researchgate.net

Table 3: List of Compound Names Mentioned

| Compound Name | Other Names / Formula |

|---|---|

| Dipotassium (R,S)-tartrate | Dipotassium meso-tartrate; Potassium mesotartrate |

| Dipotassium (R,S)-tartrate dihydrate | Potassium mesotartrate dihydrate; K₂C₄H₄O₆·2H₂O |

| Rubidium mesotartrate dihydrate | |

| Tartaric acid | 2,3-Dihydroxybutanedioic acid |

Polymorphism and Hydrate (B1144303) Studies of Dipotassium Tartrate

The solid-state structure of dipotassium tartrate, the potassium salt of tartaric acid, is of significant interest in fields ranging from food science to materials science. ontosight.ai The compound, denoted as dipotassium (R,S)-tartrate, is a racemic mixture, containing equal amounts of the two non-superimposable mirror image enantiomers of the tartrate ion. ontosight.ai Investigations into its solid forms reveal the existence of hydrates and anhydrous polymorphs, the formation of which is highly dependent on the method of crystallization.

Dipotassium tartrate has been identified in several solid forms, primarily as a hydrate and an anhydrous crystal. iucr.orgresearchgate.net The most commonly encountered form is a hemihydrate, though an anhydrous polymorph has also been synthesized and characterized. researchgate.netlohmann-minerals.com

Dipotassium Tartrate Hemihydrate (K₂C₄H₄O₆ · 0.5H₂O) : This is a frequently observed crystalline form, often produced when crystallized from aqueous solutions. iucr.org It is commercially available as a white crystalline powder or as crystals. ontosight.ailohmann-minerals.com The chemical formula for this hydrate is 2K⁺·C₄H₄O₆²⁻·0.5H₂O. iucr.org

Anhydrous Dipotassium Tartrate (K₂C₄H₄O₆) : An anhydrous crystalline form has been successfully grown in a gel medium via a chemical reaction method. researchgate.net Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) of these crystals confirmed the absence of water of hydration, with an endothermic peak at 285.40°C indicating the major decomposition stage. researchgate.net

Liquid Form : A liquid preparation of dipotassium tartrate is also commercially available. lohmann-minerals.com

The table below summarizes the identified forms of dipotassium tartrate.

| Form Name | Chemical Formula | Common State |

| Dipotassium Tartrate Hemihydrate | K₂C₄H₄O₆ · 0.5H₂O | White crystalline powder or crystals ontosight.ailohmann-minerals.com |

| Anhydrous Dipotassium Tartrate | K₂C₄H₄O₆ | Single crystals researchgate.net |

| Dipotassium Tartrate Solution | K₂C₄H₄O₆ (aq) | Liquid lohmann-minerals.com |

The structural differences between the hydrated and anhydrous forms of dipotassium tartrate are defined by the presence of water in the crystal lattice and the resulting arrangement of the ions. Both a hydrated and an anhydrous form have been characterized as belonging to the monoclinic crystal system, though their unit cell parameters differ. iucr.orgresearchgate.net

A single-crystal X-ray diffraction analysis of dipotassium L-tartrate semihydrate revealed a monoclinic structure. iucr.org While this analysis was performed on the L-enantiomer, it provides valuable insight into the hydrated crystal structure of dipotassium tartrates. In this structure, the tartrate anion exhibits a slightly distorted local C₂ symmetry. iucr.org

In contrast, powder X-ray diffraction (XRD) studies on anhydrous dipotassium tartrate crystals grown in a gel also indicated a monoclinic nature. researchgate.net The fundamental difference between these two forms is the incorporation of water molecules into the crystal lattice of the hemihydrate, which is absent in the anhydrous polymorph. This absence of hydration water in the anhydrous form was confirmed by thermal analysis. researchgate.net

The crystallographic data for these two forms are presented below.

| Parameter | Dipotassium L-Tartrate Semihydrate iucr.org | Anhydrous Dipotassium Tartrate researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Unit Cell Dimensions | ||

| a | 12.551 (2) Å | 9.8845 Å |

| b | 5.0137 (10) Å | 7.4420 Å |

| c | 12.700 (2) Å | 8.8480 Å |

| α | 90° | 90° |

| β | 104.62 (2)° | 90° |

| γ | 90° | ≠ 90° |

| Volume (V) | 773.2 (3) ų | Data not available |

| Temperature (T) | 135 K | Data not available |

The specific solid form of dipotassium tartrate obtained is highly sensitive to the conditions under which it is crystallized. The choice of solvent, temperature, and crystallization technique can dictate whether a hydrate or an anhydrous polymorph is formed, and can even lead to different chemical products. iupac.orgresearchgate.net

Crystallization from aqueous solutions is a common method that typically yields the hemihydrate form. For instance, transparent single crystals of dipotassium L-tartrate semihydrate were obtained by cooling a saturated aqueous solution. iucr.org The synthesis of the hemihydrate can involve neutralizing (R,S)-tartaric acid with potassium hydroxide (B78521) and allowing crystallization from the aqueous solution at room temperature.

Conversely, the anhydrous form of dipotassium tartrate has been grown using a gel chemical reaction method. researchgate.net This technique, which involves crystal growth in a silica (B1680970) gel medium, can produce high-quality single crystals and evidently favors the formation of the anhydrous polymorph over the hydrate. researchgate.net

The solvent environment plays a critical role in determining the final crystalline product. A technique known as complexation-mediated crystallization has demonstrated that altering the solvent can fundamentally change the outcome. iupac.org In one experiment, layering an aqueous solution of dipotassium tartrate over a solution of 18-crown-6 (B118740) in methylene (B1212753) chloride resulted in the formation of single crystals of potassium hydrogen tartrate at the interface, rather than dipotassium tartrate. iupac.org This suggests that the solubilization of the tartrate in the less polar solvent medium, where it acts as a stronger base, promotes the formation of the monoprotonated salt. iupac.org Furthermore, the pH of the solution is a critical factor, as it governs the distribution of tartaric acid species (H₂T, HT⁻, T²⁻), which in turn influences crystallization tendencies. mdpi.com

Spectroscopic Characterization of Dipotassium R*,s* Tartrate

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides detailed information about the functional groups and molecular vibrations within a compound. For dipotassium (B57713) (R,S)-tartrate, Fourier Transform Infrared (FTIR) and Raman spectroscopy are the primary methods used for this characterization.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The FTIR spectrum of dipotassium tartrate reveals the presence of specific functional groups. Key vibrational modes identified include O-H stretching, C-H stretching, C-C modes, carbonyl modes, and metal-oxygen stretching. researchgate.net In a study involving the synthesis of dipotassium tartrate crystals, the FTIR spectrum was utilized to characterize these various chemical bonds and the presence of water molecules. researchgate.net The carboxylate (C=O) stretch is typically observed around 1600 cm⁻¹, and the hydroxyl (-OH) group stretch is found near 3400 cm⁻¹.

A systematic analysis of the infrared spectra of dipotassium tartrate hemihydrate (K₂C₄H₄O₆ · ½H₂O) has been reported, providing insights based on standard frequency correlations and deuteration shifts. researcher.life The internal modes of the tartrate ion often appear as doublets in the spectrum. researcher.life

Table 1: Characteristic FTIR Peaks for Dipotassium Tartrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3400 | O-H Stretching | |

| ~1600 | C=O Stretching (Carboxylate) | |

| Not specified | C-H Stretching | researchgate.net |

| Not specified | C-C Modes | researchgate.net |

| Not specified | Metal-Oxygen Stretching | researchgate.net |

Note: Specific peak positions can vary slightly depending on the sample preparation and hydration state.

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FTIR. It involves scattering of monochromatic light from a laser source. A detailed analysis of the Raman spectra of dipotassium tartrate hemihydrate has been conducted. researcher.life Similar to the IR spectra, the bands corresponding to the internal modes of the tartrate ion often manifest as doublets. researcher.life This doubling can be attributed to interactions between identical oscillators of the two identical groups in the tartrate dianion or due to crystallographically distinct sites for two identical oscillators. researcher.life

Studies on various crystalline tartrates, including potassium tartrate, have utilized Raman spectroscopy to investigate their lattice and internal oscillations. ias.ac.in The sharpness and number of Raman lines can differ between different tartrate salts, providing insights into their crystalline structure. ias.ac.in

The combined analysis of FTIR and Raman spectra allows for a comprehensive understanding of the functional groups and their vibrational behavior in dipotassium (R,S)-tartrate. The doubling of certain vibrational modes, such as βCH, νC(OH), and δCOO, is explained by the interaction between the two identical COO(HO)HC- groups within the tartrate molecule. researcher.life For other modes like νCH, νs, νas, δCOH, and τCOO, the doubling arises from the presence of crystallographically non-equivalent sites for the two identical oscillators. researcher.life This detailed vibrational analysis is crucial for confirming the molecular structure and understanding the intermolecular interactions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. It is invaluable for determining the structure of organic molecules.

Proton NMR (¹H NMR) spectroscopy is used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In the case of tartrate compounds, ¹H NMR spectra help in identifying the protons attached to the carbon backbone.

A certificate of analysis for Adrenaline Tartrate confirms the structure of the tartrate moiety through ¹H-NMR spectroscopy, highlighting the utility of this technique in confirming the presence and structure of the tartrate counter-ion. lgcstandards.com

Table 1: Representative ¹H NMR Data for Tartrate Species

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Methine (CH) | ~4.5 | Singlet or Doublet | The exact shift and multiplicity can vary with solvent and counter-ion. |

This table is illustrative and based on general knowledge of tartrate compounds, as specific data for Dipotassium (R,S)-tartrate was not found in the search results.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for structural elucidation.

For Dipotassium (R,S)-tartrate, two primary carbon environments are expected: the carboxylate carbons (-COO⁻) and the methine carbons (-CH(OH)-). The chemical shifts of these carbons are indicative of their electronic environment. Studies on similar tartrate compounds, such as ammonium (B1175870) D-tartrate, have utilized ¹³C NMR to determine chemical shielding tensors in single crystals. researchgate.net

The PubChem database entry for Di-Potassium tartrate hemihydrate indicates the availability of ¹³C NMR spectra. nih.gov While the specific spectral data is not detailed in the snippet, it confirms that such studies have been conducted.

Table 2: Representative ¹³C NMR Data for Tartrate Species

| Carbon | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Carboxylate (C=O) | ~175-185 | The chemical shift is characteristic of a carboxylate carbon. |

This table is illustrative and based on general knowledge of tartrate compounds, as specific data for Dipotassium (R,S)-tartrate was not found in the search results.

For complex molecules or mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve overlapping signals and establish connectivity between atoms.

Other Spectroscopic and Elemental Analysis Methods

Beyond NMR, other spectroscopic and analytical methods provide complementary information about the elemental composition and surface chemistry of Dipotassium (R,S)-tartrate.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. thermofisher.com

While no specific XPS studies on Dipotassium (R,S)-tartrate were found, this technique could be used to:

Confirm the presence of potassium, carbon, and oxygen on the surface of a solid sample.

Determine the atomic concentrations of these elements.

Investigate the chemical states of carbon and oxygen to distinguish between carboxylate, hydroxyl, and adventitious carbon species.

Modern XPS instruments are often multi-technique systems, offering complementary analyses like Ultraviolet Photoelectron Spectroscopy (UPS) and Raman spectroscopy. scientek-co.com

Energy Dispersive X-ray Analysis (EDAX or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). EDAX relies on the principle that each element has a unique atomic structure that produces a unique set of peaks in its electromagnetic emission spectrum.

EDAX has been used to estimate the metallic composition in crystals of potassium hydrogen tartrate and its doped variants. researchgate.net For Dipotassium (R,S)-tartrate, EDAX would be employed to confirm the presence and relative abundance of potassium, carbon, and oxygen. This technique is particularly useful for analyzing the bulk elemental composition of solid samples and can complement the surface-sensitive information provided by XPS. Research on tartrate-based materials often utilizes EDAX to confirm the elemental composition of synthesized crystals. researchgate.net

Solution Chemistry and Aqueous Speciation Dynamics of Dipotassium R*,s* Tartrate

Solubility Characteristics and Influencing Factors

Dipotassium (B57713) (R,S)-tartrate is known for its substantial solubility in water, a characteristic attributable to its ionic nature. solubilityofthings.com Upon dissolution, the salt dissociates into two potassium ions (K⁺) and a tartrate dianion (C₄H₄O₆²⁻). This process and the ultimate solubility limit are sensitive to several external factors.

The solubility of dipotassium tartrate is significantly influenced by the pH of the aqueous solution. solubilityofthings.com The tartrate ion (T²⁻, where H₂T is tartaric acid) is the conjugate base of a weak diprotic acid, meso-tartaric acid. libretexts.org Consequently, in acidic conditions, the tartrate anions will be protonated to form the hydrogen tartrate ion (HT⁻) and subsequently undissociated tartaric acid (H₂T).

The relevant equilibria are:

H₂T ⇌ H⁺ + HT⁻

HT⁻ ⇌ H⁺ + T²⁻

According to Le Châtelier's principle, adding H⁺ ions (lowering the pH) will shift these equilibria to the left, consuming the free tartrate dianion (T²⁻). This reduction in the concentration of the tartrate ion in solution disturbs the dissolution equilibrium of the salt (K₂T ⇌ 2K⁺ + T²⁻), causing more of the solid to dissolve to replenish the tartrate ions. Therefore, the solubility of dipotassium tartrate is expected to increase in acidic solutions compared to neutral or basic solutions. libretexts.org In neutral to slightly basic conditions, the tartrate exists predominantly in its fully deprotonated dianion form, which favors the common ionic state with potassium, influencing its baseline high solubility. solubilityofthings.com

Table 1: Speciation of meso-Tartrate (B1217512) in Water at Different pH Values

| pH | Predominant Species | Description |

|---|---|---|

| < 3.17 | H₂C₄H₄O₆ | In highly acidic solutions, the fully protonated tartaric acid form dominates. |

| 3.17 - 4.81 | HC₄H₄O₆⁻ | In moderately acidic solutions, the hydrogen tartrate (bitartrate) monoanion is the primary species. |

Note: The pH values correspond to the pKa values of meso-tartaric acid.

The dissolution of dipotassium tartrate can be affected by the ionic strength of the solution and the presence of other specific ions.

Common Ion Effect: If a soluble salt containing a common ion (in this case, potassium, K⁺) is added to a saturated solution of dipotassium tartrate, the solubility of the tartrate salt will decrease. The addition of K⁺ ions shifts the dissolution equilibrium (K₂C₄H₄O₆ (s) ⇌ 2K⁺(aq) + C₄H₄O₆²⁻(aq)) to the left, promoting the precipitation of the solid salt. digipac.ca This effect is a direct consequence of Le Châtelier's principle. digipac.ca

Non-Common Ion Effect (Ionic Strength): In the absence of a common ion, increasing the solution's ionic strength by adding an inert salt (e.g., NaCl) generally increases the solubility of a sparingly soluble salt like dipotassium tartrate. researchgate.net The increased concentration of ions in the solution creates a more structured ionic atmosphere that shields the tartrate and potassium ions from each other, reducing their effective activity. digipac.ca This decrease in ion activity means their molar concentrations must increase to maintain the equilibrium constant (the solubility product), thus leading to higher solubility. researchgate.net

Acid-Base Equilibria and Buffering Capacity

The acid-base properties of the tartrate ion in solution make dipotassium tartrate an effective component in buffering systems.

Tartaric acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. pearson.com Each dissociation step is characterized by an acid dissociation constant (Ka) or its logarithmic equivalent, pKa. For the specific stereoisomer meso-tartaric acid, the parent acid of dipotassium (R,S)-tartrate, the pKa values are distinct from those of the more common L-(+)-tartaric acid.

Table 2: Acid Dissociation Constants (pKa) for Tartaric Acid Isomers at 25°C

| Acid Isomer | pKa₁ | pKa₂ |

|---|---|---|

| meso-Tartaric Acid | 3.17 | 4.81 |

| L-(+)-Tartaric Acid | 2.98 | 4.34 |

Sources: drugfuture.comlibretexts.orglardbucket.org

These pKa values indicate the pH at which the concentrations of the acid and its conjugate base are equal for each dissociation step. They are fundamental to predicting the pH of tartrate solutions and their buffering behavior.

A buffer solution resists changes in pH upon the addition of an acid or a base. Dipotassium tartrate, as a salt of a weak acid and a strong base (KOH), can function as a buffering agent. tiiips.com Its buffering capacity is centered around the pKa values of its parent acid, meso-tartaric acid. The solution containing the tartrate dianion (from dissolved dipotassium tartrate) will resist a decrease in pH by reacting with added H⁺ ions to form the hydrogen tartrate ion (HC₄H₄O₆⁻).

C₄H₄O₆²⁻(aq) + H⁺(aq) ⇌ HC₄H₄O₆⁻(aq)

This equilibrium demonstrates the solution's ability to absorb protons, thereby mitigating a sharp drop in pH. The maximum buffering capacity occurs at a pH equal to the pKa value of the relevant conjugate acid/base pair. For the tartrate/hydrogen tartrate system, this is at a pH of approximately 4.81. This property makes dipotassium tartrate and other tartrate salts useful as pH regulators and buffering substances in various applications, including food products and cosmetic formulations. tiiips.comnih.govatamanchemicals.com

Thermodynamic and Kinetic Aspects of Solution Behavior

The behavior of Dipotassium (R,S)-tartrate in an aqueous solution is governed by a complex interplay of thermodynamic equilibria and kinetic processes. Understanding these factors is crucial for predicting the compound's stability, solubility, and potential for precipitation under various conditions.

Determination of Stability Constants for Aqueous Species

In aqueous solution, Dipotassium (R,S)-tartrate dissociates into potassium cations (K⁺) and tartrate dianions (C₄H₄O₆²⁻). The interaction between these ions and with water molecules leads to the formation of various aqueous species. The stability of these species is quantified by stability constants (or formation constants), which are equilibrium constants for the formation of a complex from its constituent ions.

For a simple ion pair formation between a potassium ion and a tartrate dianion:

K⁺ + C₄H₄O₆²⁻ ⇌ [K(C₄H₄O₆)]⁻

The stability constant, K₁, would be expressed as:

K₁ = [[K(C₄H₄O₆)]⁻] / ([K⁺][C₄H₄O₆²⁻])

While specific stability constants for the Dipotassium (R,S)-tartrate system are not extensively detailed in publicly available literature, they can be determined experimentally through methods such as potentiometry, conductometry, or spectroscopy. These techniques measure changes in properties like ion activity, conductivity, or absorbance as the concentrations of the interacting species are varied. The resulting data allows for the calculation of the equilibrium concentrations of each species and, subsequently, the stability constants. Such constants are essential for accurately modeling the chemical speciation in solution.

Kinetics of Dissolution and Precipitation

The rates at which Dipotassium (R,S)-tartrate dissolves and precipitates are critical kinetic parameters. Dipotassium tartrate is known for its high solubility in water, which is attributed to its ionic nature and the subsequent dissociation. solubilityofthings.com The dissolution process for tartrate salts is generally endothermic, meaning its solubility increases with temperature. solubilityofthings.comukessays.com

While data specifically on the precipitation kinetics of Dipotassium (R,S)-tartrate is limited, extensive research on the closely related compound, potassium hydrogen tartrate (KHT), provides significant insight into the mechanisms of tartrate salt precipitation. researchgate.netawri.com.au The precipitation process is generally understood to occur in two main phases:

Nucleation: An initial induction period where small ionic clusters form, serving as nuclei for crystal growth. vt.edu

Crystal Growth: Subsequent growth of these nuclei into larger crystals, leading to their precipitation from the supersaturated solution. researchgate.netawri.com.au

The kinetics of this process are influenced by several factors:

Temperature: Lower temperatures decrease the solubility of tartrate salts, promoting precipitation. The process is typically exothermic. ichem.md

Supersaturation: A higher degree of supersaturation increases the driving force for crystallization. ajevonline.org

Agitation: Stirring can influence the kinetics, suggesting that mass transport of ions to the crystal surface can be a rate-limiting step. ajevonline.org

pH and Alcohol Content: These factors significantly alter the solubility product of tartrate salts. solubilityofthings.comawri.com.au

Impurities: The presence of other molecules, such as polyphenols, proteins, and polysaccharides, can interact with crystal surfaces, blocking growth sites and inhibiting or slowing precipitation. awri.com.auvt.edu

The precipitation of KHT has been modeled as a second-order kinetic process involving the reaction between potassium and bitartrate (B1229483) ions. researchgate.net Kinetic parameters, including the reaction rate and rate constant, are temperature-dependent. researchgate.netresearchgate.net

| Temperature (K) | Rate Constant (k) | Reaction Rate (mol L⁻¹ min⁻¹) | Reaction Advancing (ξ) |

|---|---|---|---|

| 268 | 0.0031 | 0.00045 | 0.0028 |

| 273 | 0.0019 | 0.00023 | 0.0025 |

| 278 | 0.0011 | 0.00012 | 0.0024 |

Computational Modeling of Solution Speciation

Computational modeling provides powerful tools for predicting the behavior of electrolytes in solution, offering insights that complement experimental data. These models can predict the distribution of species under various conditions and simulate the molecular-level interactions that govern solution properties.

Prediction of Species Distribution Diagrams

Species distribution diagrams are graphical representations that show the relative abundance of each chemical species in a solution as a function of a specific variable, most commonly pH. For an aqueous solution of Dipotassium (R,S)-tartrate, such a diagram would be constructed using the known acid dissociation constants (pKa values) of tartaric acid and the stability constants for any relevant ion pairs.

The primary equilibria involve the protonation of the tartrate anion (T²⁻):

T²⁻ + H⁺ ⇌ HT⁻

HT⁻ + H⁺ ⇌ H₂T

Using computational software, the concentration of each species (H₂T, HT⁻, T²⁻, K⁺, and ion pairs) can be calculated across a range of pH values for a given total tartrate and potassium concentration. The resulting diagram would predict the dominant species in different pH regimes.

| pH Range | Dominant Tartrate Species | Rationale |

|---|---|---|

| Acidic (pH < 3) | Tartaric Acid (H₂T) | Both carboxyl groups are protonated. |

| Mildly Acidic (pH 3-5) | Bitartrate (HT⁻) | The first carboxyl group is deprotonated. |

| Neutral to Basic (pH > 5) | Tartrate (T²⁻) | Both carboxyl groups are deprotonated. |

This modeling approach is invaluable for understanding how changes in solution acidity affect the availability of the tartrate dianion for complexation or precipitation.

Simulation of Ion-Solvent Interactions

At the molecular level, the behavior of Dipotassium (R,S)-tartrate in water is dictated by the interactions between the potassium and tartrate ions and the surrounding water molecules. Computational methods, particularly molecular dynamics (MD) simulations, are used to model these ion-solvent interactions. scienceopen.comtcd.ie

These simulations treat ions and water molecules as individual particles and calculate their movements over time based on the forces between them. This approach can provide detailed insights into:

Hydration Shells: The structure and dynamics of the water molecules immediately surrounding the K⁺ and C₄H₄O₆²⁻ ions. This includes determining the coordination number (the average number of water molecules in the first hydration shell) and their preferred orientation. tcd.ienih.gov

Solvent Structure: How the presence of the ions disrupts the hydrogen-bonding network of bulk water. arxiv.org

Ion Pairing: The tendency of K⁺ and C₄H₄O₆²⁻ ions to form contact or solvent-separated ion pairs in solution.

Theoretical frameworks such as the Born theory of solvation, Debye-Hückel theory, and the Mean Spherical Approximation (MSA) provide a thermodynamic basis for understanding the energetics of these interactions, which can be tested and refined by molecular simulations. scienceopen.com By simulating these fundamental interactions, computational models help to explain macroscopic properties like solubility and contribute to a more complete understanding of the solution chemistry of Dipotassium (R,S)-tartrate.

Chirality, Stereochemistry, and Enantiomeric Studies of Tartrates

Stereoisomerism of Tartaric Acid and its Salts

Tartaric acid (2,3-dihydroxybutanedioic acid) possesses two equivalent chiral centers, meaning the four substituents attached to each chiral carbon are the same. libretexts.org This structural feature leads to the existence of three stereoisomeric forms rather than the four that would be possible if the chiral centers were non-equivalent. libretexts.orgquora.com These forms consist of a pair of enantiomers and a meso compound. libretexts.org

The absolute configuration of the chiral centers in tartaric acid isomers is designated using the Cahn-Ingold-Prelog (R,S) nomenclature system. The optically active forms are (+)-tartaric acid and (-)-tartaric acid. quora.com In (+)-tartaric acid, both chiral centers have the R configuration, while in (-)-tartaric acid, both have the S configuration. quora.comquora.com These two isomers are non-superimposable mirror images of each other, known as enantiomers. vedantu.com

The designations L(+) and D(-) are also used, where 'L' and 'D' refer to the configuration relative to glyceraldehyde, and (+) and (-) indicate the direction of rotation of plane-polarized light (dextrorotatory and levorotatory, respectively). quora.com It's important to note that the D/L designation does not always correspond to the direction of optical rotation. For tartaric acid, the naturally occurring form is (2R,3R)-tartaric acid, which is dextrorotatory (+). wolfram.com Its enantiomer is (2S,3S)-tartaric acid, which is levorotatory (-). wolfram.com

| Isomer | Configuration | Optical Activity | Specific Rotation ([α]D) |

| L-(+)-tartaric acid | (2R,3R) | Dextrorotatory | +12.4° |

| D-(-)-tartaric acid | (2S,3S) | Levorotatory | -12.4° |

| meso-tartaric acid | (2R,3S) | Inactive | 0° |

Data sourced from Wolfram Demonstrations Project wolfram.com

A racemic mixture, also known as a racemate or DL(±) form, is an equimolar mixture of the (+) and (-) enantiomers. unizin.orgwikipedia.org Racemic tartaric acid is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out, a phenomenon referred to as external compensation. unizin.orgdoubtnut.com Louis Pasteur was the first to resolve a racemic mixture by manually separating the enantiomeric crystals of sodium ammonium (B1175870) tartrate. wikipedia.org

The third stereoisomer of tartaric acid is the meso form, which has a (2R,3S) configuration. wolfram.com This isomer is achiral and optically inactive due to an internal plane of symmetry. libretexts.orgbrainly.in The molecule can be divided into two halves that are mirror images of each other, causing the optical rotation of one half to be cancelled by the other half internally. doubtnut.com Unlike a racemic mixture, a meso compound cannot be separated into optically active components because it is a single achiral compound. vedantu.com

| Property | Racemic Mixture (DL-tartaric acid) | Meso-tartaric acid |

| Composition | 50:50 mixture of L-(+) and D-(-) enantiomers | A single, achiral compound |

| Optical Activity | Inactive (due to external compensation) | Inactive (due to internal compensation) |

| Separability | Can be resolved into its constituent enantiomers | Cannot be resolved |

| Melting Point | 206 °C | 140 °C |

Data sourced from Vedantu vedantu.com

Chiral Resolution Methodologies Utilizing Tartrate Derivatives

Tartaric acid and its derivatives are extensively used as chiral resolving agents in chemistry. nih.gov Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org The pioneering work of Louis Pasteur in 1853, where he used optically active (+)-cinchotoxine to resolve racemic tartaric acid, laid the foundation for this methodology. wikipedia.orgchemeurope.com

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting a racemic mixture (for example, a racemic base) with an enantiomerically pure chiral resolving agent, such as tartaric acid. libretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. rsc.org

This difference in solubility allows for the separation of the diastereomers through fractional crystallization. slideshare.net One diastereomer will be less soluble and will crystallize out of the solution, while the other remains dissolved. quora.com After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with an acid or base to break the salt linkage. wikipedia.org

For instance, the resolution of racemic albuterol has been achieved by selective crystallization of its di-p-toluoyl-D-tartrate salt. nih.gov Similarly, derivatives of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), have been shown to be effective resolving agents for racemic N-methylamphetamine. nih.gov

Tartrates serve as effective chiral resolving agents due to their ability to form stable, crystalline diastereomeric salts with a wide range of racemic compounds, particularly amines. libretexts.org The stereochemistry of the tartrate molecule, with its multiple chiral centers and functional groups, allows for specific intermolecular interactions that lead to the differential solubility of the resulting diastereomeric salts. mdpi.comrsc.org

The efficiency of resolution can be influenced by the specific tartrate derivative used. For example, studies have shown that while tartaric acid itself may be unsuitable for the resolution of certain compounds, its derivatives like DBTA and DPTTA can provide excellent separation. nih.gov The choice of the resolving agent is often determined empirically by testing several candidates to find the one that gives the best crystallization and separation of the diastereomers. wikipedia.org

Tartrate derivatives are also utilized in chiral chromatography, a technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). nih.govgoogle.com In this method, a derivative of tartaric acid can be chemically bonded to a solid support, such as silica (B1680970) gel, to create a CSP. google.com

When a racemic mixture is passed through a column packed with this CSP, the enantiomers interact differently with the chiral environment of the stationary phase. This leads to one enantiomer being retained more strongly than the other, resulting in their separation. nih.gov Tartaric acid derivatives have been successfully used to create CSPs for high-performance liquid chromatography (HPLC) that can resolve various classes of racemic compounds, including binaphthol derivatives, carboxylic acids, and amino acid derivatives. google.com

Enantiomeric Purity Analysis and Control

The control and analysis of enantiomeric purity are critical in many scientific and industrial fields, particularly in the pharmaceutical and food industries, where the physiological effects of enantiomers can differ significantly. For tartrates, ensuring the correct stereoisomeric form is present is essential for its intended application. This is achieved through specialized analytical techniques designed to differentiate and quantify chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC) and Other Chromatographic Techniques

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers. wikipedia.orglibretexts.org High-Performance Liquid Chromatography (HPLC) is particularly effective for analyzing tartrate enantiomers, providing high resolution and sensitivity. creative-proteomics.comnih.gov The fundamental principle involves the use of a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. wikipedia.org

This separation can be achieved through two primary methods:

Direct Methods : This approach uses a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). wikipedia.orglibretexts.org CSPs are the most common method, where a chiral selector is immobilized on a solid support (like silica gel). nih.govgoogle.com As the racemic mixture of tartrate passes through the column, the enantiomers form transient, noncovalent diastereomeric complexes with the CSP. wikipedia.org The differing stability of these complexes results in different retention times, allowing for their separation and quantification. chiraltech.com Polysaccharide derivatives, cyclodextrins, and macrocyclic antibiotics are common types of CSPs used for resolving a wide range of chiral compounds. wikipedia.orgnih.gov

Indirect Methods : In this technique, the enantiomeric mixture is first reacted with a pure chiral derivatizing agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties and can be separated using a standard, achiral HPLC column. libretexts.org

For the specific analysis of tartaric acid enantiomers, such as L-(+)-tartaric acid and D-(-)-tartaric acid, chiral HPLC methods have been developed that offer excellent baseline separation (>98%). creative-proteomics.com These methods are crucial for verifying the authenticity of tartaric acid (natural vs. synthetic) and controlling its enantiomeric purity in products like food and beverages. creative-proteomics.com Various tartaric acid derivatives have themselves been used as chiral selectors in the synthesis of new chiral stationary phases, highlighting their importance in the field of enantioseparation. nih.govresearchgate.net

Below is a table summarizing typical conditions for the chiral HPLC separation of tartaric acid enantiomers.

| Parameter | Condition | Source |

| Column | Astec® CLC-D Chiral HPLC Column (15 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | 3 mM copper sulfate, pH 3.2 | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temp. | 25 °C | sigmaaldrich.com |

| Detector | UV, 254 nm | sigmaaldrich.com |

| Injection Vol. | 10 µL | sigmaaldrich.com |

| Sample Conc. | 5 mg/mL in water | sigmaaldrich.com |

Other chromatographic techniques like Gas Chromatography (GC) can also be used for chiral separations, often employing modified cyclodextrins as the stationary phase. nih.gov

Polarimetry for Optical Activity Determination

Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. anton-paar.commaricopa.edu Optical activity is the ability of a chiral molecule to rotate the plane of plane-polarized light. anton-paar.commaricopa.edu Enantiomers are optically active, with the two enantiomers of a pair rotating light by an equal magnitude but in opposite directions. maricopa.edujove.com

A polarimeter is the instrument used to measure this rotation. anton-paar.comyoutube.com It works by passing monochromatic light (typically from a sodium D-line at 589 nm) through a polarizing filter to create plane-polarized light. maricopa.edu This light then passes through a sample tube containing a solution of the chiral compound. maricopa.edu If the compound is optically active, it will rotate the plane of the light. An analyzer (another polarizing filter) is then rotated to measure the angle of this rotation, which is known as the observed rotation (α). maricopa.edujove.com

Dextrorotatory (+) : A compound that rotates the plane of polarized light clockwise. jove.com

Levorotatory (-) : A compound that rotates the plane of polarized light counterclockwise. jove.com

A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out. maricopa.edu The meso-form of tartaric acid, (R,S)-tartaric acid, is also optically inactive due to an internal plane of symmetry in the molecule. maricopa.edumasterorganicchemistry.com

The observed rotation depends on the concentration of the sample and the length of the sample tube. maricopa.edu Therefore, a standardized measure called specific rotation ([α]) is used to characterize a specific chiral compound. It is a fundamental physical property of an optically active substance. jove.com

The stereoisomers of tartaric acid demonstrate these principles clearly. Naturally occurring tartaric acid is the (R,R) enantiomer, which is dextrorotatory. masterorganicchemistry.com

The table below summarizes the optical properties of tartaric acid stereoisomers.

| Stereoisomer | Configuration | Optical Activity | Sign of Rotation |

| L-(+)-tartaric acid | (R,R) | Dextrorotatory | (+) |

| D-(-)-tartaric acid | (S,S) | Levorotatory | (-) |

| meso-tartaric acid | (R,S) | Inactive | None |

| Racemic Mixture | 50:50 (R,R) and (S,S) | Inactive | None |

It is important to note that the R/S designation, which describes the absolute configuration of a chiral center, does not have a direct, predictable correlation with the direction (+) or (-) of optical rotation. masterorganicchemistry.com The direction of rotation must be determined experimentally using a polarimeter. masterorganicchemistry.com

Advanced Research Directions and Theoretical Perspectives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like the meso-tartrate (B1217512) dianion. While specific DFT studies on Dipotassium (B57713) (R,S)-tartrate are not extensively documented in publicly available literature, the principles can be applied to understand its fundamental properties.

Such calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. For the meso-tartrate dianion, these calculations would reveal the most likely sites for electrophilic and nucleophilic attack. The carboxylate groups are expected to be electron-rich, making them susceptible to reactions with electrophiles, while the hydroxyl groups can also participate in various reactions.

Theoretical studies on related molecules, such as dipotassium terephthalate, have utilized DFT to understand the stability of the crystal lattice upon intercalation of potassium atoms, a concept relevant for battery applications researchgate.net. Similar methodologies could be applied to meso-tartrate to predict its interaction with different ions and surfaces. Furthermore, DFT can be used to study reaction mechanisms, such as oxidation, by calculating the energy profiles of potential reaction pathways researchgate.net. This would allow researchers to predict the most favorable conditions for specific chemical transformations.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Significance for Meso-Tartrate |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Electrostatic Potential Map | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for ionic interactions and chemical reactions. |

| Mulliken/NPA Charges | Quantifies the charge distribution on each atom, identifying reactive centers. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, aiding in the experimental characterization of the molecule and its derivatives. |

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth Phenomena

Molecular Dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules and ions in solution over time. For Dipotassium (R,S)-tartrate, MD simulations are invaluable for understanding its hydration structure, ion-pairing behavior, and the mechanisms of crystal nucleation and growth core.ac.uknih.govmdpi.comsemanticscholar.org.

In an aqueous solution, the potassium cations and meso-tartrate dianions are surrounded by a shell of water molecules. MD simulations can characterize the structure and dynamics of these hydration shells, including the number of water molecules and their residence time around the ions nih.gov. This information is critical for understanding the solubility and thermodynamic properties of the salt.

Furthermore, MD simulations can model the process of crystal growth from a supersaturated solution. By simulating the interactions between ions and the growing crystal surface, researchers can predict crystal morphology nih.gov3ds.com. This is particularly relevant in fields like food science (e.g., preventing unwanted crystallization in wine) and materials science. Studies on the crystallization of the related compound, potassium hydrogen tartrate, have shown that cooling strategies significantly impact crystal size and yield, insights that can be further explored and optimized using simulation tools like CrystalGrower orientjchem.orgcrystalgrower.orgyoutube.com. These simulations can account for factors like solvent, temperature, and the presence of impurities, providing a detailed picture of the crystallization process at the atomic level.

Information Gained from Molecular Dynamics Simulations:

| Phenomenon | Insights from MD Simulations |

| Solvation Shell Structure | Determines the number, orientation, and dynamics of water molecules surrounding the K+ and meso-tartrate ions. |

| Ion Pairing | Calculates the potential of mean force between ions to understand their tendency to form contact or solvent-separated pairs in solution. |

| Diffusion Coefficients | Predicts the mobility of the ions in solution, which is important for understanding transport properties. |

| Crystal Nucleation & Growth | Simulates the self-assembly of ions from solution onto a crystal lattice, revealing growth mechanisms and predicting the final crystal shape. |

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Research into novel synthetic pathways for tartaric acid isomers and their derivatives continues to be an active area, driven by the need for efficient and stereoselective methods. While meso-tartaric acid can be formed by heating L-tartaric acid in water, more controlled synthetic routes are often desired wikipedia.org. A patented process describes the preparation of a composition rich in meso-tartaric acid by heating an aqueous mixture of a di-alkali metal salt of L- or D-tartaric acid with an alkali metal hydroxide (B78521) google.com.

The derivatization of the hydroxyl and carboxyl groups of the meso-tartrate scaffold opens up a vast chemical space for creating new molecules with tailored properties. Tartaric acid and its esters are valuable chiral synthons in asymmetric synthesis, allowing for the creation of complex, stereochemically defined bioactive molecules nih.gov. For instance, derivatives of tartaric acid are used as chiral resolving agents to separate enantiomers of racemic compounds researchgate.net.

Strategies for derivatization include:

Esterification of the carboxyl groups to produce various tartrate esters.

Acetalization of the diol to form protected intermediates, such as the acetonide from dimethyl tartrate, which can then be used in stereoselective aldol reactions nih.gov.

Functionalization of the hydroxyl groups to create chiral ligands for catalysis or chiral stationary phases for chromatography nih.gov.

These derivatization strategies allow chemists to use the stereocenters of meso-tartaric acid as a scaffold to build complex molecules with specific three-dimensional arrangements, which is crucial in drug discovery and materials science.

Interdisciplinary Research with Related Chemical Disciplines

The unique structural features of the tartrate ligand, including its stereochemistry and multiple coordination sites (two carboxylate and two hydroxyl groups), make Dipotassium (R,S)-tartrate and its isomers valuable building blocks in interdisciplinary research, particularly in coordination chemistry and materials science.

A significant area of research is the use of tartrates as ligands for the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) nih.govnih.gov. These materials consist of metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional structures. The chirality and bridging capabilities of tartrates can be used to construct chiral MOFs with potential applications in enantioselective separation, asymmetric catalysis, and nonlinear optics mdpi.comresearchgate.net. For example, lanthanide-based MOFs synthesized with enantiopure L- or D-tartrate ligands have been shown to exhibit interesting luminescence and chiro-optical properties mdpi.com.

The ability of tartrate to chelate metal ions is also exploited in other areas. For instance, copper(II)-tartrate complexes are readily formed and soluble in water, a principle used in cleaning copper surfaces wikipedia.org. In the field of materials science, tartrate-derived compounds are being investigated for various applications. Tartrate-based MOFs can be integrated with polymers to create composite materials for controlled drug release systems, leveraging the porosity of the MOF and the processability of the polymer acs.org. The development of novel materials from tartrates showcases the successful synergy between organic synthesis, coordination chemistry, and materials engineering.

Q & A

Q. How to analyze the compound’s role in modulating ionic strength in biophysical assays without interfering with protein stability?

- Methodological Answer : Conduct buffer compatibility tests using circular dichroism (CD) spectroscopy to track protein secondary structure. Compare results with sodium/potassium phosphate buffers (USP guidelines). Maintain ionic strength ≤0.1 M and monitor precipitation via dynamic light scattering (DLS) .

Data Analysis & Integration

What strategies are effective for integrating historical data on Dipotassium (R,S)-tartrate into modern computational models?**

- Methodological Answer : Use cheminformatics tools (e.g., PubChem, ECHA) to collate physicochemical data (CAS 4504-81-8). Apply machine learning (e.g., Random Forest) to predict solubility or reactivity. Validate models against experimental datasets from Barani et al. (2018) .

How to address measurement uncertainties in thermodynamic studies of Dipotassium (R,S)-tartrate?**

- Methodological Answer : Apply Monte Carlo simulations to quantify uncertainty in calorimetry or density measurements. Calibrate instruments with NIST-traceable standards. Report results with 95% confidence intervals, per ISO/IEC 17025 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.